![molecular formula C15H12 B8196382 1,3,5-Tri(prop-1-yn-1-yl)benzene](/img/structure/B8196382.png)
1,3,5-Tri(prop-1-yn-1-yl)benzene
Overview
Description
1,3,5-Tri(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C15H12. It is characterized by a benzene ring substituted with three propynyl groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tri(prop-1-yn-1-yl)benzene can be synthesized through a series of chemical reactions involving the substitution of hydrogen atoms on the benzene ring with propynyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, or sulfonic acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,3,5-Tri(prop-1-yn-1-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(prop-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The propynyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1,3,5-Tri(phenyl)benzene: Similar structure but with phenyl groups instead of propynyl groups.
1,3,5-Tri(ethyl)benzene: Similar structure but with ethyl groups instead of propynyl groups.
1,3,5-Tri(methyl)benzene: Similar structure but with methyl groups instead of propynyl groups.
Uniqueness: 1,3,5-Tri(prop-1-yn-1-yl)benzene is unique due to the presence of triple bonds in the propynyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
Biological Activity
1,3,5-Tri(prop-1-yn-1-yl)benzene (CAS No. 1100393-59-6) is a polyynyl-substituted aromatic compound that has garnered attention for its potential biological activities. The molecular structure consists of a benzene ring with three prop-1-yn-1-yl groups, contributing to its unique chemical properties. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug development, and relevant research findings.
- Molecular Formula : C15H12
- Molecular Weight : 192.26 g/mol
- Structure : The compound features a linear arrangement of triple-bonded carbon atoms in the propynyl groups, which can influence its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study on related alkynyl compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Compound Name | MIC (mg/mL) | Active Against |
---|---|---|
2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |
2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
Cytotoxicity and Safety Profile
The safety profile of this compound is essential for its application in pharmaceuticals. Risk and safety statements indicate potential hazards such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
Study on Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of alkynyl compounds similar to this compound. The results highlighted that structural variations significantly affect biological activity:
- Compound Synthesis : The synthesis involved coupling triiodobenzene with phenylacetylene to produce derivatives that were tested for their antibacterial properties.
- Results : The derivatives showed varied degrees of antibacterial activity, indicating that the presence of multiple alkynyl groups enhances interaction with microbial membranes.
Structural Activity Relationship (SAR)
The SAR studies suggest that the length and branching of alkynyl chains play a crucial role in determining the biological activity of these compounds:
- Longer Chains : Generally associated with increased hydrophobicity and membrane penetration.
- Branching Effects : May influence the spatial orientation and interaction with target sites in microbial cells.
Properties
IUPAC Name |
1,3,5-tris(prop-1-ynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h10-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOWAMJACNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC(=C1)C#CC)C#CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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